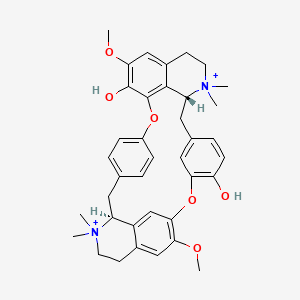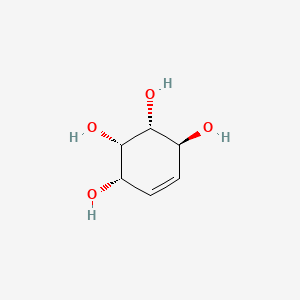
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol is a natural product found in Endopappus macrocarpus with data available.
Aplicaciones Científicas De Investigación
Synthesis and Waste Minimization
A study by Hudlický et al. (1999) compared various synthetic pathways for producing conduritols, including (1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol, focusing on the effectiveness of waste minimization. They highlighted an innovative synthesis combining enzymatic transformations with electrochemical methods, emphasizing an approach known as "effective mass yield" (EMY) for assessing waste reduction in chemical processes (Hudlický et al., 1999).
Chemistry of 2,3-Dioxabicyclo[2.2.2]octane-5,6-diols
Valente et al. (2009) conducted a study on 1,4-Disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes, which were dihydroxylated to yield diols that eventually furnished cyclohexane-1,2,3,4-tetraols. This research provided insights into the selective synthesis of such compounds and discovered a new rearrangement method with broad applications for synthesizing 1,4-dicarbonyls, including optically enriched synthons (Valente et al., 2009).
Clathrates and Inclusion Chemistry
Barton et al. (2015) explored the inclusion chemistry of TETROL, a derivative related to cyclohex-5-ene-1,2,3,4-tetrol. Their research demonstrated the selective inclusion of methylcyclohexanones, revealing unique insights into the behavior of these compounds in crystalline structures and their interactions with guest molecules (Barton et al., 2015).
Polyol Monoterpenes and Anti-inflammatory Activity
A study by Hou et al. (2017) on Chenopodium ambrosioides identified new polyol monoterpenes, including compounds structurally related to (1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol. These compounds were evaluated for their anti-inflammatory activity, providing insights into potential therapeutic applications (Hou et al., 2017).
Synthesis of Fluorinated Analogs and Derivatives
Sardinha et al. (2008) presented the first synthesis of a 5-fluorinated analog of (1S, 2S, 3R, 4R)-cyclohex-5-ene-1,2,3,4-tetrol, illustrating the ability to modify these compounds for specific applications, such as herbicidal activity (Sardinha et al., 2008).
Propiedades
Número CAS |
4942-61-4 |
|---|---|
Nombre del producto |
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5-,6+/m0/s1 |
Clave InChI |
LRUBQXAKGXQBHA-OMMKOOBNSA-N |
SMILES isomérico |
C1=C[C@@H]([C@@H]([C@@H]([C@H]1O)O)O)O |
SMILES |
C1=CC(C(C(C1O)O)O)O |
SMILES canónico |
C1=CC(C(C(C1O)O)O)O |
Sinónimos |
5-cyclohexene-1,2,3,4-tetrol conduritol A conduritol B conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer conduritol B, (1alpha,2beta,3beta,4alpha)-isomer conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer conduritol C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



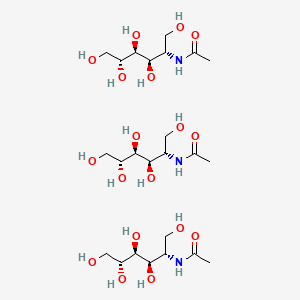
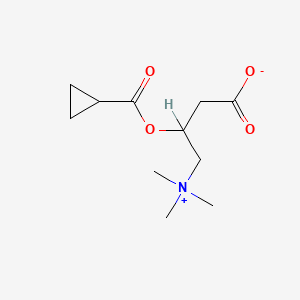
![Hexadecasodium;[2-[6-[methyl-[2-[methyl-[2,3,5,6-tetrasulfonatooxy-4-[3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]ethyl]amino]-6-oxo-1,2,4,5-tetrasulfonatooxyhexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B1228318.png)
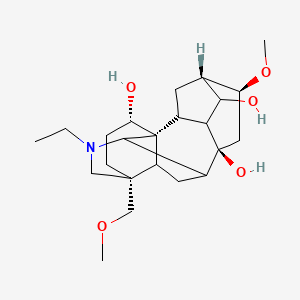
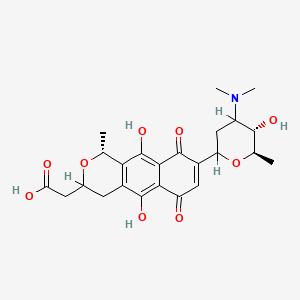
![6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)
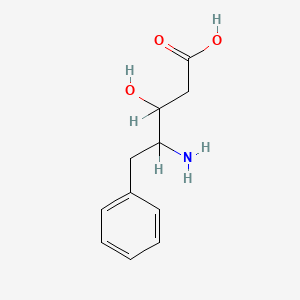
![Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B1228328.png)
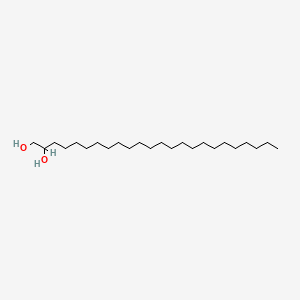
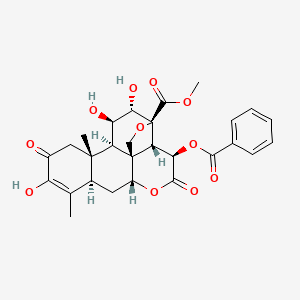
![1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide](/img/structure/B1228332.png)
![3-[[Oxo-[3-(1-piperidinylsulfonyl)phenyl]methyl]amino]benzoic acid](/img/structure/B1228335.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide](/img/structure/B1228336.png)
